

# physical and chemical properties of 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

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## Compound of Interest

Compound Name:	2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid
Cat. No.:	B186834

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## Technical Guide: 2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of **2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid**. Due to the limited availability of experimental data for this specific compound, this document also includes predicted data and information on closely related isomers and derivatives to offer a broader context for researchers. The guide is intended for professionals in drug development and scientific research who are interested in the benzothiazole class of compounds. All quantitative data is presented in structured tables, and a generalized experimental workflow for its synthesis is provided.

## Chemical Identity and Physical Properties

**2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid** is a sulfur-containing heterocyclic compound. Its core structure consists of a propanoic acid moiety linked to a benzothiazole ring through a thioether bond at the 2-position of the benzothiazole.

Table 1: Identifiers and Basic Properties

Property	Value	Source(s)
IUPAC Name	2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid	N/A
CAS Number	3383-66-2	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> NO <sub>2</sub> S <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	239.32 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	Solid	N/A

Table 2: Physicochemical Properties

Property	Experimental Value	Predicted Value	Notes	Source(s)
Melting Point	58 °C	N/A	N/A	
Boiling Point	Not Available	442.7±47.0 °C	Prediction for the isomer 3-(1,3-Benzothiazol-2-ylthio)propanoic acid.	N/A
Solubility	Not Available	Insoluble in water	Prediction for the isomer 3-(1,3-Benzothiazol-2-ylthio)propanoic acid.	N/A
pKa	Not Available	4.17±0.10	Prediction for the isomer 3-(1,3-Benzothiazol-2-ylthio)propanoic acid.	N/A
LogP	Not Available	N/A		

Note: Experimental data for several key physicochemical properties of **2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid** are not readily available in the surveyed literature. The predicted values listed are for the isomeric compound, 3-(1,3-Benzothiazol-2-ylthio)propanoic acid, and should be used with caution as indicative values only.

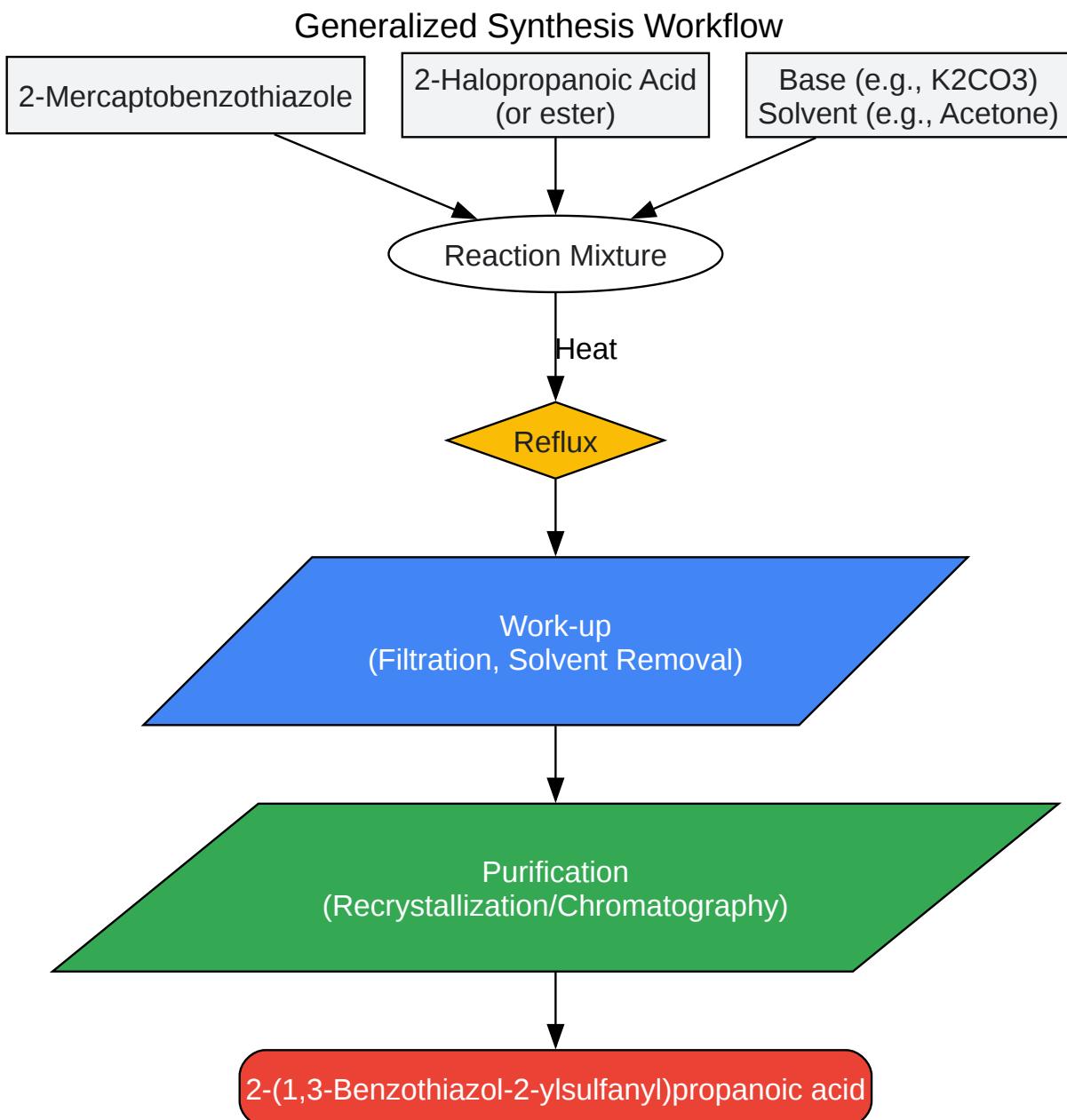
## Chemical Synthesis

A specific, detailed experimental protocol for the synthesis of **2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid** is not explicitly described in the available literature. However, a general synthetic approach can be inferred from standard methods for the preparation of 2-thio-substituted benzothiazoles. This typically involves the nucleophilic substitution reaction between 2-mercaptobenzothiazole and a suitable propanoic acid derivative.

## General Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-mercaptobenzothiazole in a suitable organic solvent such as acetone or ethanol.
- Base Addition: Add an appropriate base, for example, anhydrous potassium carbonate, to the solution to deprotonate the thiol group of 2-mercaptobenzothiazole, forming the more nucleophilic thiolate.
- Addition of Propanoic Acid Derivative: To the stirred solution, add a 2-halopropanoic acid (e.g., 2-bromopropanoic acid) or its corresponding ester (e.g., ethyl 2-bromopropanoate) dropwise.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain it for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. The solvent is then removed under reduced pressure.
- Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography. If the reaction is performed with an ester, a subsequent hydrolysis step under acidic or basic conditions would be necessary to obtain the carboxylic acid.

Below is a Graphviz diagram illustrating this generalized synthetic workflow.



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Generalized Synthesis Workflow

## Biological Activity and Signaling Pathways

The biological activity of **2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid** has not been specifically reported in the reviewed literature. However, the benzothiazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. [3][4][5] The specific structure-activity relationships for this class of compounds are a subject of ongoing research.[1][3][4]

No information was found regarding the involvement of **2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid** in any specific signaling pathways. Researchers interested in the potential biological effects of this compound may consider screening it in assays relevant to the known activities of other benzothiazole derivatives.

## Conclusion

This technical guide consolidates the currently available information on the physical and chemical properties of **2-(1,3-Benzothiazol-2-ylsulfanyl)propanoic acid**. While there is a notable lack of extensive experimental data for this specific molecule, the provided information, including data for related compounds and generalized synthetic methods, serves as a valuable starting point for researchers and drug development professionals. Further experimental investigation is required to fully characterize this compound and explore its potential biological activities.

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